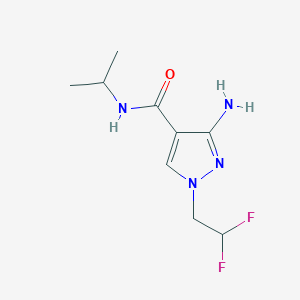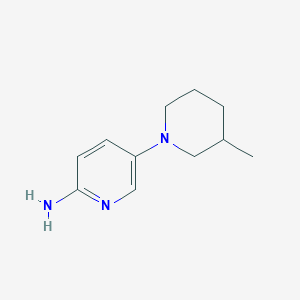
5-(3-Methylpiperidin-1-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methylpiperidin-1-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a 3-methylpiperidin-1-yl group at the 5-position and an amino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 3-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methylpiperidin-1-yl)pyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(3-Methylpiperidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Methylpiperidin-1-yl)pyridin-3,4,6-d3-2-amine
- 5-(3-Methylpiperidin-1-yl)pyridin-2,4,6-d3-3-amine
Uniqueness
5-(3-Methylpiperidin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
5-(3-methylpiperidin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9-3-2-6-14(8-9)10-4-5-11(12)13-7-10/h4-5,7,9H,2-3,6,8H2,1H3,(H2,12,13) |
InChI-Schlüssel |
HMGOXKBIYGIEJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


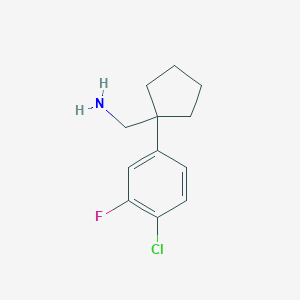
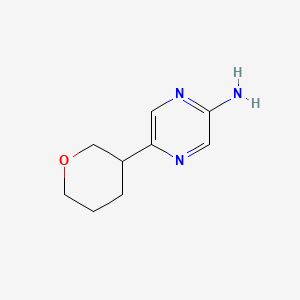
![[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741432.png)
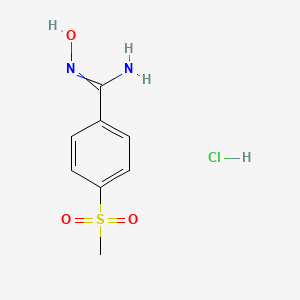
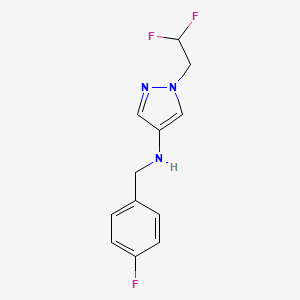
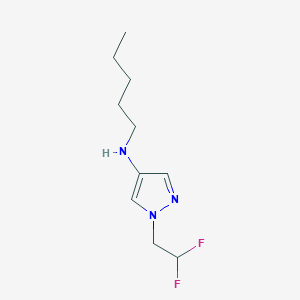
![[(4-Ethenylphenyl)diethoxymethyl]silane](/img/structure/B11741458.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741474.png)
![tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate](/img/structure/B11741478.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741486.png)
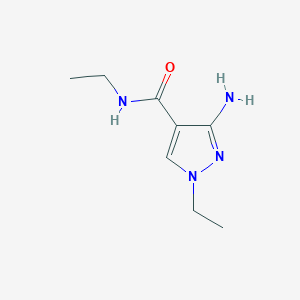
![3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea](/img/structure/B11741505.png)
![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741516.png)
